molecular formula C18H22O2 B8822251 (3-methylphenyl) adamantane-1-carboxylate CAS No. 73599-99-2

(3-methylphenyl) adamantane-1-carboxylate

Katalognummer: B8822251
CAS-Nummer: 73599-99-2
Molekulargewicht: 270.4 g/mol
InChI-Schlüssel: DYVRJWFCGLMSCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-methylphenyl) adamantane-1-carboxylate is a chemical compound with the molecular formula C18H22O2 It is an ester derivative of adamantanecarboxylic acid and m-tolyl alcohol This compound is known for its unique structural properties, which include the adamantane framework, a highly stable and rigid structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-methylphenyl) adamantane-1-carboxylate typically involves the esterification of 3-adamantanecarboxylic acid with m-tolyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(3-methylphenyl) adamantane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohols.

    Substitution: The aromatic ring of the m-tolyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of 3-adamantanecarboxylic acid and m-tolyl carboxylic acid.

    Reduction: Formation of 3-adamantanemethanol and m-tolyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

(3-methylphenyl) adamantane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (3-methylphenyl) adamantane-1-carboxylate involves its interaction with specific molecular targets and pathways. The adamantane framework provides a rigid and stable structure that can interact with various enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid and alcohol, which can further interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-ADAMANTANECARBOXYLIC ACID, m-TOLYL ESTER
  • 2-ADAMANTANECARBOXYLIC ACID, m-TOLYL ESTER
  • 3-ADAMANTANECARBOXYLIC ACID, p-TOLYL ESTER

Uniqueness

(3-methylphenyl) adamantane-1-carboxylate is unique due to the specific positioning of the m-tolyl group, which influences its chemical reactivity and potential applications. The adamantane framework provides exceptional stability, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

73599-99-2

Molekularformel

C18H22O2

Molekulargewicht

270.4 g/mol

IUPAC-Name

(3-methylphenyl) adamantane-1-carboxylate

InChI

InChI=1S/C18H22O2/c1-12-3-2-4-16(5-12)20-17(19)18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15H,6-11H2,1H3

InChI-Schlüssel

DYVRJWFCGLMSCP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)OC(=O)C23CC4CC(C2)CC(C4)C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.